molecular formula C7H3N3O3 B8775366 5-Nitro-2H-benzo[d]imidazol-2-one CAS No. 98185-13-8

5-Nitro-2H-benzo[d]imidazol-2-one

Cat. No. B8775366
M. Wt: 177.12 g/mol
InChI Key: CLHXKSVLPCOPHR-UHFFFAOYSA-N
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Patent
US06087480

Procedure details

0.001 g of ammonium vanadate and 0.5 g of titanium dioxide extrudate containing 1% by weight of metallic palladium and having a particle size of 3 mm (from Johnson Matthey) are added to a suspension consisting of 50 ml of water and 1.8 g of 5-nitrobenzimidazolone. After displacing the air with nitrogen, the latter is replaced by hydrogen at atmospheric pressure and the suspension is stirred at 60° C. for 34 hours. During this time, 102% of the theoretical amount of hydrogen, based on the 5-nitrobenzimidazolone, is adsorbed. The resulting suspension is then sieved through a sieve having a mesh width of 1 mm. The material remaining on the sieve is washed with 50 ml of water and the combined aqueous phases are then filtered through a paper filter and washed with 250 ml of water. Drying at 80° C. under reduced pressure (125 mbar) gives 1.2 g (79%) of 5-aminobenzimidazolone.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.001 g
Type
catalyst
Reaction Step Five
Quantity
0.5 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][C:7]2=[N:8][C:9](=[O:11])[N:10]=[C:6]2[CH:5]=1)([O-])=O.[H][H]>N.O[V](=O)=O.[O-2].[O-2].[Ti+4].[Pd].O>[NH2:1][C:4]1[CH:13]=[CH:12][C:7]2=[N:8][C:9](=[O:11])[N:10]=[C:6]2[CH:5]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C(=NC(N2)=O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=2C(=NC(N2)=O)C=C1
Step Five
Name
Quantity
0.001 g
Type
catalyst
Smiles
N.O[V](=O)=O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[O-2].[O-2].[Ti+4]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the suspension is stirred at 60° C. for 34 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to a suspension
FILTRATION
Type
FILTRATION
Details
The resulting suspension is then sieved through a sieve
WASH
Type
WASH
Details
is washed with 50 ml of water
FILTRATION
Type
FILTRATION
Details
the combined aqueous phases are then filtered through a paper
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
washed with 250 ml of water
CUSTOM
Type
CUSTOM
Details
Drying at 80° C. under reduced pressure (125 mbar)

Outcomes

Product
Details
Reaction Time
34 h
Name
Type
product
Smiles
NC1=CC=2C(=NC(N2)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 80.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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